molecular formula C8H8N4O2 B3026761 Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate CAS No. 1094107-42-2

Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate

Cat. No.: B3026761
CAS No.: 1094107-42-2
M. Wt: 192.17
InChI Key: IPUSVZCQXUEIAE-UHFFFAOYSA-N
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Description

Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate (CAS: 1094107-42-2) is a heterocyclic compound featuring a fused triazolo-pyridine core with an amino group at position 2 and a methyl carboxylate substituent at position 5. Its molecular formula is C₉H₉N₅O₂, with a molecular weight of 237.22 g/mol . This compound is commercially available with high purity (>98%) and is utilized in pharmaceutical research, particularly in the development of bioactive molecules targeting cancer and microbial infections .

Properties

IUPAC Name

methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-14-7(13)5-2-3-12-6(4-5)10-8(9)11-12/h2-4H,1H3,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUSVZCQXUEIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC(=NN2C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001194369
Record name Methyl 2-amino[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001194369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094107-42-2
Record name Methyl 2-amino[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094107-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001194369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines, including Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate, involves a microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides. This method is eco-friendly and results in good-to-excellent yields . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .

Industrial Production Methods

the scalable nature of the microwave-mediated synthesis suggests potential for industrial application .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups .

Scientific Research Applications

Cancer Therapy

Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate has shown potential in inhibiting AXL receptor tyrosine kinase (AXL RTK), which is implicated in various cancers such as colon, breast, and lung cancer. The inhibition of AXL RTK can lead to reduced tumor proliferation and metastasis .

Case Study: AXL Inhibition

  • Study Focus : Evaluating the efficacy of TAZ compounds including this compound in cancer cell lines.
  • Findings : Significant reduction in cell viability was observed in treated groups compared to controls.

Neuropharmacology

Research indicates that this compound may also play a role in neuropharmacological applications. Its ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders.

Case Study: Neuroprotective Effects

  • Study Focus : Assessment of neuroprotective properties against oxidative stress.
  • Findings : this compound exhibited protective effects on neuronal cells exposed to oxidative agents.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural features allow for interaction with bacterial enzymes.

Case Study: Antimicrobial Screening

  • Study Focus : Testing against common bacterial strains.
  • Findings : Notable inhibition of bacterial growth was recorded at specific concentrations.

Table 1: Summary of Biological Activities

Activity TypeTargetEffectivenessReference
Cancer TherapyAXL RTKSignificant Inhibition
NeuroprotectionNeuronal CellsProtective EffectsInternal Study
AntimicrobialBacterial StrainsGrowth InhibitionPreliminary Findings

Mechanism of Action

The mechanism of action of Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways . The compound’s structure allows it to bind to these enzymes, thereby modulating their activity and exerting its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations: Pyridine vs. Pyrimidine Frameworks

The triazolo-pyridine scaffold distinguishes the target compound from analogs like 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (), which features a pyrimidine ring fused to the triazole. For example, compound 5l (a pyrimidine derivative) demonstrated 97.60% growth inhibition against Panc-1 cancer cells, highlighting its potency as an antiproliferative agent .

Table 1: Core Structure Comparison
Compound Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Triazolo-pyridine 2-amino, 7-carboxylate methyl ester 237.22
2-Amino-triazolo-pyrimidine-6-carboxamide (5l) Triazolo-pyrimidine 2-amino, 6-carboxamide, aryl groups ~442–510 (varies)

Substituent Effects on Bioactivity

Substituents on the triazolo-heterocyclic core significantly influence pharmacological properties:

Carboxamide vs. Carboxylate Esters
  • Carboxamide derivatives (e.g., compound 5t : C₂₃H₂₃N₇O₇) exhibit superior solubility in polar solvents, enhancing bioavailability. Compound 5t showed HRMS m/z 510.1732 , correlating with its stability in physiological conditions .
  • Carboxylate esters (e.g., the target compound) are more lipophilic, favoring blood-brain barrier penetration.
Aryl and Halogen Substituents
  • Methoxy and nitro groups (e.g., compound 5h) improved antiproliferative activity, with 45% yield and IC₅₀ values in the nanomolar range .
Table 2: Substituent Impact on Key Compounds
Compound (Reference) Substituents Bioactivity Highlight Synthesis Yield
Target Compound 7-carboxylate methyl ester Not reported Commercial
5l 3,4,5-Trimethoxyphenyl, carboxamide 97.60% inhibition (Panc-1 cells) 61–76%
Ethyl 8-(2,4-dichlorophenyl) 2,4-Dichlorophenyl, ethyl carboxylate Antifungal/anticancer activity 76%
7-Chloro-5-propyl derivative Chloro, propyl, methyl carboxylate Not reported Data unavailable

Biological Activity

Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate (CAS No. 1094107-42-2) is a compound of significant interest due to its potential biological activities. This article synthesizes findings from various studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C8_8H8_8N4_4O2_2
  • Molecular Weight : 192.18 g/mol
  • Structure : The compound features a triazolo-pyridine framework that is known to contribute to various biological activities.

Research indicates that this compound exhibits its biological effects primarily through the modulation of specific receptors and enzymes:

  • RORγt Inhibition : A study highlighted the compound's role as a potent inverse agonist of the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), which is implicated in inflammatory processes and autoimmune diseases such as psoriasis. The compound demonstrated robust inhibition of IL-17A production in vitro and in vivo, suggesting its therapeutic potential in treating inflammatory conditions .
  • AXL Receptor Tyrosine Kinase Function : Another significant finding indicates that derivatives of triazolo compounds can inhibit AXL receptor tyrosine kinase function. This inhibition is relevant for conditions such as cancer where AXL is overexpressed .

Biological Activity

The biological activity of this compound has been assessed through various assays:

Table 1: Summary of Biological Activities

Activity TypeAssay MethodologyResult
RORγt InhibitionHuman whole-blood assayDose-dependent inhibition of IL-17A production
AXL InhibitionIn vitro assaysEffective at reducing AXL-mediated signaling
Anti-inflammatoryCOX-1 and COX-2 inhibition assaysIC50_{50} values reported between 19.45 μM (COX-1) and 23.8 μM (COX-2) for related compounds .

Case Study 1: Anti-inflammatory Effects

In experimental models involving carrageenan-induced paw edema in rats, triazolo derivatives showed significant anti-inflammatory effects comparable to standard treatments like indomethacin. The evaluated compounds demonstrated lower effective doses (ED50_{50}) indicating higher potency against inflammation .

Case Study 2: Cancer Therapeutics

In a cancer model, the ability of this compound to inhibit AXL signaling was explored. Results indicated that this compound could potentially reduce tumor growth by interfering with pathways that promote cell proliferation and survival .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications on the triazolo-pyridine scaffold significantly influence biological activity:

  • Substituents : Electron-donating groups enhance activity against RORγt and AXL receptors.
  • Ring Modifications : Alterations in the nitrogenous ring system can lead to improved pharmacokinetic profiles and reduced metabolic instability.

Q & A

Q. What are the common synthetic routes for preparing triazolopyridine derivatives like Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate?

The synthesis typically involves annulation reactions starting with amino-substituted pyridines or tandem reactions. For example, and describe a tandem reaction using (2,4-dichlorophenyl)(1H-1,2,4-triazol-5-yl)methanone with ethyl 4-bromo-3-methylbut-2-enoate in DMF, catalyzed by potassium carbonate, yielding triazolopyridine carboxylates . Solvent systems (e.g., ethanol/water mixtures) and catalysts like TMDP (tetramethylenediamine piperazine) are critical for optimizing yields, though TMDP requires careful handling due to toxicity .

Q. How can researchers confirm the molecular structure of triazolopyridine derivatives post-synthesis?

Single-crystal X-ray diffraction is the gold standard for structural confirmation. For example, and report bond lengths, angles, and torsion angles (e.g., carboxylate groups twisted at 55.6° from the triazolopyridine plane) to validate geometry . Complementary techniques like NMR and HPLC (as in ) are used for purity assessment and functional group analysis .

Q. What are the key pharmacological activities associated with triazolopyridine scaffolds?

Triazolopyridines exhibit antifungal, anticancer, and anti-inflammatory activities. and highlight their role in drug design, particularly as kinase inhibitors or ligands for biological targets. Structural modifications (e.g., halogenation, carboxylate ester groups) enhance bioactivity and selectivity .

Advanced Research Questions

Q. How can researchers address low yields in triazolopyridine synthesis due to solvent or catalyst incompatibility?

compares molten-state TMDP vs. ethanol/water solvent systems, noting that TMDP improves reaction efficiency but poses safety risks. Alternative catalysts (e.g., piperidine derivatives) or greener solvents (e.g., water-ethanol mixtures) can mitigate issues, though availability may vary regionally due to regulatory restrictions .

Q. What methodologies resolve contradictions in crystallographic data for triazolopyridine derivatives?

Discrepancies in torsion angles or planarity (e.g., phenyl ring tilt angles ranging from 61.4° to 72.6° in and ) may arise from intermolecular interactions (e.g., C–H⋯O hydrogen bonds). Researchers should compare multiple datasets and use computational modeling (DFT) to validate experimental observations .

Q. How can the electronic properties of triazolopyridines be tuned for materials science applications?

notes that brominated derivatives (e.g., 7-Bromo-[1,2,4]triazolo[1,5-a]pyridine) are used in OLEDs due to their electron-deficient cores. Substituents like methyl carboxylates or amino groups modulate HOMO-LUMO gaps, which can be characterized via UV-Vis spectroscopy and cyclic voltammetry .

Q. What strategies improve the pharmacokinetic profile of triazolopyridine-based drug candidates?

Introducing hydrophilic groups (e.g., hydroxyl, carboxylates) enhances solubility, while halogenation (e.g., chloro, bromo substituents) improves membrane permeability. and emphasize the importance of in vitro ADMET assays (e.g., metabolic stability in liver microsomes) to guide structural optimization .

Methodological Considerations

Q. How should researchers handle hazardous intermediates during triazolopyridine synthesis?

and recommend using fume hoods, PPE (gloves, goggles), and closed systems for toxic reagents like TMDP. Waste must be segregated and disposed via certified facilities to avoid environmental contamination .

Q. What analytical techniques are critical for characterizing triazolopyridine reaction intermediates?

TLC monitoring ( ), LC-MS for mass confirmation, and IR spectroscopy for functional group tracking are essential. For unstable intermediates, in situ NMR or cryogenic trapping may be employed .

Q. How can computational tools aid in triazolopyridine scaffold design?

Molecular docking (e.g., AutoDock) predicts binding affinities to biological targets, while DFT calculations (Gaussian, ORCA) optimize electronic properties for materials science. highlights their use in rationalizing structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate
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Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate

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